4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, commonly referred to as ZD7288, is a synthetic organic compound that serves as a research tool for studying the function of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. [] HCN channels are integral membrane proteins that play a crucial role in regulating neuronal excitability and rhythmic electrical activity in various tissues. [, ] ZD7288 is classified as an HCN channel blocker, specifically inhibiting the flow of ions through these channels. [] This blockage allows researchers to manipulate HCN channel activity in experimental settings and investigate their role in cellular and physiological processes. []
ZD7288 belongs to the class of compounds known as HCN channel blockers. It is primarily derived from pyridine derivatives and is recognized for its ability to inhibit the hyperpolarization-activated current (Ih) in neurons and cardiac tissues. The compound is often utilized in experimental settings to investigate the physiological roles of HCN channels and their implications in various pathophysiological conditions .
The synthesis of ZD7288 involves several steps, typically starting from commercially available precursors. The detailed synthetic route often includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
ZD7288 has a complex molecular structure characterized by:
The three-dimensional conformation of ZD7288 allows it to effectively bind to HCN channels, blocking their activity and thereby influencing neuronal excitability .
ZD7288 participates in several chemical reactions primarily related to its interaction with HCN channels:
These interactions highlight ZD7288's role in modulating cellular excitability across different tissues.
The mechanism of action of ZD7288 primarily involves its blockade of HCN channels, leading to:
Research indicates that ZD7288's effects are dose-dependent, with varying efficacy observed across different animal models .
ZD7288 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic formulations .
ZD7288 has diverse applications in scientific research:
Additionally, ZD7288 is being evaluated for its potential antiemetic properties, particularly in models of nausea induced by chemotherapy agents .
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels were first functionally identified in the 1970s as the "funny current" (I~f~) in cardiac sinoatrial node cells, where they drive pacemaker activity [6]. The molecular identity of these channels—HCN1–4 subtypes—was elucidated in the late 1990s, revealing voltage-gated channels uniquely activated by membrane hyperpolarization and modulated by cyclic nucleotides like cAMP [6] [7]. Early pharmacological tools for probing I~h~ (the neuronal counterpart to I~f~) included cesium (Cs⁺) and alinidine, but these lacked specificity. ZD7288 (4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride) emerged in the early 1990s as a more selective bradycardic agent, later repurposed as an I~h~ blocker in neuronal studies [2] [6]. Its ability to penetrate the blood-brain barrier and inhibit HCN channels in vivo positioned it as a critical tool for dissecting HCN functions in cardiac and neuronal excitability, synaptic integration, and rhythmicity [6] [7].
ZD7288 became a cornerstone in electrophysiology due to its irreversible blockade of HCN channels. It suppresses I~h~ by shifting the voltage-dependence of HCN channel activation toward more hyperpolarized potentials, effectively reducing channel open probability [7] [9]. Key applications include:
Table 1: Electrophysiological Effects of ZD7288 in Key Studies
Tissue/Cell Type | ZD7288 Concentration | Primary Effect | Functional Implication |
---|---|---|---|
Least shrew brainstem | 1 mg/kg (i.p.) | ↑ c-Fos in serotonergic neurons, ↑ ERK1/2 phosphorylation | Emesis induction via DVC serotonin neurons |
Rat dorsal root ganglia | 1–30 µM | ↓ Na⁺ currents (IC~50~ = 1.17 µM) | Analgesia in neuropathic pain |
Rat neocortex L5 interneurons | 50 µM | ↓ Sag ratio, ↑ EPSP summation | Loss of dendritic integration control in epilepsy |
Mouse spinal cord | 25–100 nmol/L (intrathecal) | ↓ EMG responses, ↑ pain thresholds | Attenuation of visceral hypersensitivity |
Despite its widespread use, ZD7288’s status as a selective HCN blocker is contentious. Critical evidence includes:
Table 2: Selectivity Profile of ZD7288 Across Ion Channels
Target | Assay System | IC~50~/Effective Concentration | Effect |
---|---|---|---|
HCN channels | DRG neurons | 15 µM | ↓ I~h~ amplitude, ↑ activation tau |
Na~v~ channels | DRG neurons/HEK293 | 1.17 µM | ↓ Na⁺ current amplitude |
L-type Ca²⁺ channels | Least shrew emesis model | Nifedipine blocks ZD7288 effects | Indirect modulation of vomiting |
T-type Ca²⁺ channels | Least shrew emesis model | Z944 blocks ZD7288 effects | Indirect modulation of vomiting |
These findings necessitate cautious interpretation of ZD7288 data:
Mechanistically, ZD7288’s emetic effects involve Ca²⁺-mediated ERK1/2 phosphorylation and c-Fos activation in brainstem serotonin neurons—effects unrelated to HCN blockade [1]. In pain models, its analgesic actions may stem from combined HCN and Na⁺ channel inhibition [2] [4]. Consequently, ivabradine (a clinically approved HCN4 blocker) is now preferred for cardiac studies, while genetic approaches (e.g., HCN knockout mice) are increasingly used to validate neuronal HCN functions [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7